molecular formula C12H15BCl2O2 B3060520 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 479411-91-1

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3060520
CAS No.: 479411-91-1
M. Wt: 273.0
InChI Key: LKYDZNPXUVVSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:

2,5-Dichlorophenylboronic acid+PinacolThis compound\text{2,5-Dichlorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2,5-Dichlorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2.

    Base: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).

    Solvent: Typical solvents used are tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: A similar compound with a methyl-substituted phenyl group.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A bromine-substituted analog used in similar coupling reactions.

Uniqueness

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYDZNPXUVVSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725901
Record name 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479411-91-1
Record name 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.